B1578017 Beta-defensin134

Beta-defensin134

Cat. No.: B1578017
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensins are small cationic antimicrobial peptides (AMPs) that play critical roles in innate immunity by directly neutralizing pathogens and modulating immune responses. The evidence extensively covers other beta-defensins (e.g., hBD-1, hBD-2, hBD-3, hBD-4) but lacks direct information on Beta-defensin 134. This gap suggests that Beta-defensin 134 may either be a less-studied variant, a misnomer, or a compound requiring further characterization in the literature.

Properties

bioactivity

Antibacterial

sequence

EMHKKCYKNGICRLECYESEMLVAYCMFQLECCVKGNPAP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-defensins

Below is a comparative analysis based on known beta-defensins:

Table 1: Key Features of Beta-defensins
Property hBD-1 hBD-2 hBD-3 hBD-4 Beta-defensin 134 (Hypothetical)
Expression Site Epithelial cells, kidneys Inflamed epithelial tissues Skin, oral mucosa Lung, tumor tissues Not reported
Antimicrobial Role Broad-spectrum Gram-negative bacteria Gram-positive bacteria Tumor-associated pathogens Unknown
Immune Modulation Chemotaxis for dendritic cells TLR4 activation TLR1/2 activation Limited data No evidence
Clinical Relevance Reduced in Crohn’s disease Elevated in lung cancer Wound healing Tumor microenvironment Uncharacterized

Research Findings and Functional Divergence

  • hBD-2 and hBD-3: These defensins are potent against Pseudomonas aeruginosa and modulate TLR pathways to enhance adaptive immunity. hBD-2 acts as a vaccine adjuvant by activating CD8+ T cells , while hBD-3 shows stronger activity against Gram-positive pathogens like Staphylococcus aureus .
  • hBD-1 and hBD-4 : hBD-1 is constitutively expressed and linked to Crohn’s disease susceptibility via copy number variation . hBD-4 is overexpressed in lung tumors but lacks robust antimicrobial data .

Hypothetical Role of Beta-defensin 134 :
If Beta-defensin 134 shares structural homology with other beta-defensins, it may exhibit similar mechanisms, such as membrane disruption or immune receptor binding. However, its unique sequence (if any) could confer specificity toward distinct pathogens or immune cells.

Critical Analysis of Evidence Gaps

  • This absence may reflect nomenclature inconsistencies (e.g., mislabeling or outdated terms) or understudied status.
  • Contradictions in Beta-defensin Roles : For example, hBD-2 is elevated in lung cancer serum but inconsistently expressed in tumor tissues , highlighting context-dependent functions that complicate extrapolation to uncharacterized variants like Beta-defensin 134.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.